4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

Catalog No.
S542682
CAS No.
170569-86-5
M.F
C16H11ClF3N3O2S
M. Wt
401.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyraz...

CAS Number

170569-86-5

Product Name

4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

IUPAC Name

4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C16H11ClF3N3O2S

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)

InChI Key

NSQNZEUFHPTJME-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl

Solubility

insoluble

Synonyms

4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, SC 236, SC 58236, SC-236, SC-58236, SC236, SC58236

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl

Description

The exact mass of the compound 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide is 401.0213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure

    The molecule contains several functional groups that are commonly found in medicinal chemistry, including a pyrazole ring, a sulfonamide group, and a chlorophenyl group []. These moieties have been implicated in various biological activities across different classes of drugs [].

  • Pyrazole Scaffold

    The pyrazole ring is a five-membered heterocycle found in numerous pharmaceuticals with diverse therapeutic applications. Some pyrazole-containing drugs target areas like inflammation, pain, and cancer [].

4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, commonly referred to as SC-236, is a chemical compound characterized by its complex structure, which includes a pyrazole ring and a benzenesulfonamide moiety. Its molecular formula is C₁₆H₁₁ClF₃N₃O₂S, and it possesses a molecular weight of 401.79 g/mol . The compound is notable for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, making it a significant candidate for therapeutic applications in inflammation-related disorders .

The primary reaction involving 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide is its interaction with cyclooxygenase enzymes. The compound selectively inhibits COX-2, leading to decreased production of prostaglandins, which are mediators of inflammation and pain . The inhibition mechanism involves binding to the active site of COX-2, thereby preventing the conversion of arachidonic acid to prostaglandins.

4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide exhibits significant biological activity as an anti-inflammatory agent. It has been studied for its potential in treating various conditions such as:

  • Cancer therapy: Its ability to inhibit COX-2 has implications in cancer treatment due to the role of inflammation in tumor progression.
  • Lower back pain: Clinical studies have shown efficacy in managing pain associated with musculoskeletal disorders.
  • Inflammation: The compound is effective in treating inflammatory diseases such as arthritis and other conditions characterized by excessive inflammation .

The synthesis of 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the trifluoromethyl group: This can be accomplished via electrophilic fluorination or using trifluoromethylating agents.
  • Sulfonamide formation: The final step involves reacting the pyrazole derivative with benzenesulfonyl chloride to yield the target compound .

The primary applications of 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide include:

  • Anti-inflammatory treatments: Used in managing conditions like arthritis, asthma, and inflammatory bowel diseases.
  • Analgesic properties: Effective in alleviating pain associated with various disorders.
  • Cancer research: Investigated for its potential role in inhibiting tumor growth through COX-2 inhibition .

Interaction studies have demonstrated that 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide selectively binds to COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, studies indicate that this compound may also interact with other signaling pathways involved in inflammation and pain modulation.

Several compounds share structural similarities with 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
4-[5-(4-methylphenyl)-3-trifluoromethyl]-1H-pyrazol-1-yl]benzenesulfonamideContains a methyl group instead of chlorinePotentially different biological activity due to structural variation
4-[5-(4-chlorophenyl)-3-methyl]-1H-pyrazol-1-yl]benzenesulfonamideMethyl substitution at the trifluoromethyl positionMay exhibit different pharmacokinetics
4-[5-(3-trifluoromethylphenyl)-3-trifluoromethyl]-1H-pyrazol-1-yl]benzenesulfonamideTrifluoromethyl substitution on both phenyl groupsEnhanced lipophilicity and potential changes in bioavailability

These comparisons illustrate that while these compounds share a core structure, variations in substituents can significantly affect their biological activities and therapeutic applications. The unique trifluoromethyl and chlorophenyl groups in 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide contribute to its distinct pharmacological profile, making it a valuable candidate for further research and development in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

401.0212600 g/mol

Monoisotopic Mass

401.0212600 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9HGW1H8S2M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Mechanism of Action

This drug is a selective inhibitor of the COX-2 enzyme,. COX-2 is expressed in the brain, in the kidney, in bone, and likely in the female reproductive system. Its expression at other sites is increased during inflammation, experimentally, in response to mitogenic stimuli. Growth factors, phorbol esters, and interleukin (IL)-1 stimulate the expression of COX-2 in fibroblasts, while endotoxin serves the same function in monocytes/macrophages. SC-236 works also directly through suppressing the nuclear translocation of RelA/p65, a transcription factor. SC-236 directly targets proteins that facilitate the nuclear translocation of NF-κB, an inflammatory signaling pathway,.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

170569-86-5

Wikipedia

SC-236

Biological Half Life

Long plasma half-life.

Dates

Modify: 2023-08-15
1: Kishi K, Milas L, Hunter N, Sato M. [Recent studies on anti-angiogenesis in cancer therapy]. Nihon Rinsho. 2000 Aug;58(8):1747-62. Review. Japanese. PubMed PMID: 10944947.
2: Masferrer JL, Koki A, Seibert K. COX-2 inhibitors. A new class of antiangiogenic agents. Ann N Y Acad Sci. 1999;889:84-6. Review. PubMed PMID: 10668485.

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